Furo[3,2-b]pyridin-2-ylboronic acid
Description
Properties
Molecular Formula |
C7H6BNO3 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI Key |
BHNWTKDELHADGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC=N2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Furo 3,2 B Pyridin 2 Ylboronic Acid and Its Derivatives
Direct Synthetic Approaches to Boronic Acid Formation
Direct methods for introducing a boronic acid group onto the furo[3,2-b]pyridine (B1253681) scaffold are crucial for creating versatile intermediates for cross-coupling reactions. These approaches typically involve the formation of an organometallic species followed by quenching with a boron electrophile.
Directed Ortho-Metallation and Boronation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govbaranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.org For pyridine-containing systems, which are electron-deficient, a DMG is generally required to achieve efficient ortho-lithiation. uwindsor.caresearchgate.net Common bases used for this purpose include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). uwindsor.ca
The resulting lithiated species can then be trapped with a boron electrophile, such as triisopropyl borate, to furnish the corresponding boronic acid. nih.gov A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for pyridine (B92270) derivatives, which advantageously avoids the isolation of often unstable pyridyl boronic acids. nih.gov
Table 1: Examples of Directed Ortho-Metalation and Boronation
| Starting Material | Base | Electrophile | Product | Reference |
|---|---|---|---|---|
| Pyridyl Carboxamides | LDA | B(OiPr)₃ | Azabiaryls (via Suzuki Coupling) | nih.gov |
| Chloro-pyridines | LDA | B(OiPr)₃ | Azabiaryls (via Suzuki Coupling) | nih.gov |
| Fluoro-pyridines | LDA | B(OiPr)₃ | Azabiaryls (via Suzuki Coupling) | nih.gov |
This table is illustrative of the general strategy and may not directly involve Furo[3,2-b]pyridine substrates due to limited specific examples in the provided search results.
Halogen-Metal Exchange Reactions and Trapping with Boron Electrophiles
Halogen-metal exchange is another fundamental method for generating organometallic intermediates from organic halides. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgznaturforsch.com The rate of exchange is typically faster for heavier halogens (I > Br > Cl). wikipedia.org
In the context of pyridine derivatives, a bromine/lithium exchange can be performed at low temperatures using alkyllithium reagents. znaturforsch.com The resulting lithiated pyridine can then be reacted with a boron electrophile, such as trimethylborate, to yield the desired boronic acid. sigmaaldrich.com This approach offers good functional group tolerance under mild conditions. znaturforsch.comsigmaaldrich.com For instance, iPrMgCl can be used for the exchange of more sensitive iodinated or brominated pyridines. znaturforsch.com
Table 2: Halogen-Metal Exchange for Boronic Acid Synthesis
| Starting Material | Reagent | Electrophile | Product | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | n-Butyllithium | Triisopropyl borate | 3-Pyridylboronic acid | orgsyn.org |
| Aryl Bromides/Iodides | i-PrMgCl | Trimethylborate | Arylboronic acids | sigmaaldrich.com |
This table demonstrates the general principle of halogen-metal exchange for boronic acid synthesis on pyridine-containing systems.
Challenges in Synthesis and Stability of Furo[3,2-b]pyridin-2-ylboronic Acid Analogues
Despite the utility of the aforementioned methods, the synthesis and handling of pyridyl boronic acids, including furo[3,2-b]pyridine analogues, present significant challenges. A major issue is their inherent instability, often leading to deboronation, which complicates their isolation and purification. nih.gov The electron-deficient nature of the pyridine ring can also make certain transformations difficult. nih.gov
Furthermore, the oxidative instability of boronic acids is a well-documented problem, particularly in biological contexts. nih.gov At physiological pH, boronic acids can be oxidized by reactive oxygen species. nih.gov Strategies to enhance stability include diminishing the electron density on the boron atom, for example, by forming intramolecular boralactone structures. nih.gov For 2-pyridyl boronic acids specifically, their poor reactivity in Suzuki-Miyaura cross-coupling reactions is a known challenge, often referred to as the "2-pyridyl problem". nih.gov
Tandem and Cascade Reaction Sequences for Boronate Precursors
To circumvent the challenges associated with the direct synthesis and isolation of boronic acids, tandem and cascade reactions that generate more stable boronate esters have been developed. These multi-step, one-pot processes offer increased efficiency and atom economy.
Sonogashira-Hagihara Coupling / Cycloisomerization to Furo[3,2-b]pyridine Boronate Esters
A powerful one-pot process has been developed to directly access 2-heterocyclic boronate esters, including furopyridine derivatives. researchgate.net This method involves a tandem Sonogashira-Hagihara coupling followed by a cycloisomerization reaction. researchgate.net The Sonogashira-Hagihara reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org
In this tandem sequence, a 2-halopyridinol is coupled with an ethynylboronic acid MIDA (N-methyliminodiacetic acid) ester. researchgate.net The resulting intermediate then undergoes a base-promoted cycloisomerization to afford the furo[3,2-b]pyridine boronate ester. researchgate.net The use of amidine and phosphazene bases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been shown to be crucial for the success of these tandem reactions. researchgate.net
Table 3: Sonogashira-Hagihara/Cycloisomerization for Boronate Ester Synthesis
| Aryl Halide | Alkyne | Catalyst System | Base | Product | Reference |
|---|---|---|---|---|---|
| 2-Iodophenols | Ethynylboronic acid MIDA ester | Pd(II)/Cu(I) | TMG | 2-Benzofuran MIDA boronates | researchgate.net |
This table illustrates the general tandem reaction. Specific examples for Furo[3,2-b]pyridine boronate esters follow the same principle starting from the appropriate 2-halopyridinol.
Palladium-Catalyzed Cyclization Approaches for Furo[3,2-b]pyridines
Palladium-catalyzed cyclization reactions represent another important avenue for the synthesis of the furo[3,2-b]pyridine core. acs.orgacs.org One such method involves the reaction of β-ketodinitriles with alkynes in the presence of a Pd(II) catalyst. acs.orgacs.org This process features an unusual N–H/C annulation, where both nitrile groups participate in the concurrent construction of the furan (B31954) and pyridine rings. acs.orgacs.org
Another palladium-catalyzed approach involves a two-step process starting from α,β-unsaturated oxime ethers and alkenes. nih.gov This method proceeds via a cationic Pd(II)-catalyzed electrophilic C–H alkenylation of the oxime, followed by an aza-6π-electrocyclization to form the pyridine ring. nih.gov While these methods directly construct the furopyridine ring system, they may require subsequent steps to introduce the boronic acid functionality at the 2-position.
Modular Synthesis of Substituted Furo[3,2-b]pyridine Scaffolds.researchgate.netresearchgate.net
The modular synthesis of the furo[3,2-b]pyridine core allows for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies. nih.govresearchgate.net These approaches often rely on the strategic construction of the fused furan and pyridine rings through sequential reactions.
A common strategy for the synthesis of substituted furo[3,2-b]pyridines involves multi-step sequences that begin with readily available starting materials. One such approach utilizes the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov This method, often catalyzed by a palladium-copper system, proceeds through a sequential C-C bond formation followed by a C-O bond-forming reaction in a single pot, leading to the formation of 2-substituted furo[3,2-b]pyridines. nih.gov
Another versatile multi-step synthesis starts from 2,5-dichloronicotinic acid. nih.gov This sequence involves:
Esterification of the nicotinic acid.
An SNAr reaction with an alkoxide, followed by intramolecular cyclization to form the furo[2,3-b]pyridine (B1315467) ring system.
Subsequent chemical modifications to introduce functional handles for further diversification, for instance, through palladium-mediated cross-coupling reactions. nih.gov
These multi-step syntheses, while sometimes lengthy, provide a reliable and scalable route to the furo[3,2-b]pyridine core with opportunities for functionalization at various positions.
Table 1: Exemplary Multi-Step Synthesis of a Furo[2,3-b]pyridine Derivative nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 2,5-Dichloronicotinic acid | EtOH, H₂SO₄ (catalytic), reflux | Ethyl 2,5-dichloronicotinate | - |
| 2 | Ethyl 2,5-dichloronicotinate | Ethyl 2-hydroxyacetate, NaH, THF | Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | - |
| 3 | Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | TFA | 5-Chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylic acid | 89% |
| 4 | 5-Chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylic acid | Tf₂O, pyridine | Triflate derivative | 71% |
The development of stereoselective methods to synthesize chiral organoboron compounds is a growing area of research. rsc.orgresearchgate.net While specific examples for the direct stereoselective synthesis of chiral furo[3,2-b]pyridine boronate intermediates are not extensively detailed in the provided search results, the general principles of stereoselective boronate synthesis can be applied. These methods often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemistry at the boron center or an adjacent carbon atom. researchgate.netresearchgate.net The synthesis of chiral piperidines from pyridine and arylboronic acids using a rhodium-catalyzed asymmetric carbometalation highlights a potential strategy that could be adapted for creating chiral furo[3,2-b]pyridine derivatives. nih.gov The construction of chiral boronate esters can be achieved through the reaction of organometallic reagents with chiral diol-protected boronic esters. researchgate.net
Green Chemistry Approaches in Furo[3,2-b]pyridin-2-ylboronic Acid Synthesis.researchgate.net
In recent years, there has been a push towards developing more environmentally friendly synthetic methods. In the context of furo[3,2-b]pyridine synthesis, green chemistry approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
One notable green chemistry approach involves the use of ultrasound irradiation in the synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov This method utilizes a Pd/C catalyst, which is less expensive and more stable than many homogeneous catalysts, and can be performed in a single pot, reducing the number of workup and purification steps. nih.gov
Another green approach focuses on one-pot, multi-component reactions. For instance, the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides has been achieved through a one-pot, three-component reaction using phosphoric acid as a catalyst in glycerol, a biodegradable and non-toxic solvent. researchgate.net While not directly yielding furo[3,2-b]pyridin-2-ylboronic acid, this methodology demonstrates the potential for developing similar green, multi-component strategies for its synthesis. The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of related heterocyclic systems. acs.org
Reactivity and Transformations of Furo 3,2 B Pyridin 2 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent reaction involving furo[3,2-b]pyridin-2-ylboronic acid, valued for its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net This reaction facilitates the formation of a C-C bond between the furo[3,2-b]pyridine (B1253681) core and various aryl or heteroaryl partners. researchgate.net
The Suzuki-Miyaura coupling reaction of furo[3,2-b]pyridin-2-ylboronic acid with aryl and heteroaryl halides is a cornerstone for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmacologically active compounds. nih.gov The general scheme for this transformation involves the reaction of the boronic acid with a halide (or triflate) in the presence of a palladium catalyst and a base.
General Reaction Scheme for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. While Pd(PPh₃)₄ is a commonly used catalyst, modern systems often employ more sophisticated phosphine ligands to enhance catalytic activity, particularly with less reactive aryl chlorides. scispace.com For challenging couplings involving electron-rich or sterically hindered partners, ligands such as SPhos and XPhos have demonstrated superior performance. nih.gov The optimization of the catalyst system also involves the selection of an appropriate base and solvent. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used, with the choice often influencing the reaction rate and yield. scispace.com The solvent system can also be critical, with mixtures of toluene, dioxane, or DMF with water being common. scispace.comnih.gov
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | High |
This table is a representative summary based on typical conditions for similar heteroaryl boronic acids.
Furo[3,2-b]pyridin-2-ylboronic acid can be coupled with a wide range of aryl and heteroaryl halides. Electron-deficient halides generally exhibit higher reactivity. researchgate.net However, with optimized catalyst systems, electron-rich and sterically hindered halides can also be successfully coupled. nih.gov The reaction is tolerant of various functional groups on the coupling partner, including esters, ketones, and nitriles. researchgate.net
Limitations can arise with substrates that are prone to side reactions. For instance, some heteroarylboronic acids are susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures. nih.gov The stability of the furo[3,2-b]pyridine ring system under the reaction conditions is generally good.
Table 2: Scope of Suzuki-Miyaura Coupling Partners for Furo[3,2-b]pyridin-2-ylboronic Acid
| Coupling Partner (Ar-X) | Product | Notes |
|---|---|---|
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)furo[3,2-b]pyridine | Electron-deficient, high yield expected. |
| 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | Electron-rich, may require stronger catalyst system. |
| 2-Bromopyridine | 2-(Pyridin-2-yl)furo[3,2-b]pyridine | Heteroaryl halide, generally good reactivity. nih.gov |
This table illustrates the potential scope based on the reactivity of similar boronic acids.
In cases where the furo[3,2-b]pyridine scaffold contains multiple halide substituents, regioselective cross-coupling can be achieved. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. researchgate.net This allows for selective coupling at the more reactive halogen site by controlling the stoichiometry of the boronic acid and the reaction conditions. scispace.com
Chemoselectivity becomes a key consideration when other reactive functional groups are present. For instance, in a molecule containing both a bromide and a triflate, selective coupling at the triflate position can often be achieved using specific catalyst-ligand combinations. nih.gov The inherent reactivity differences between various positions on the furo[3,2-b]pyridine ring can also be exploited to achieve regioselective functionalization. For related furo[2,3-b]pyridines, it has been noted that the 5-position can be less reactive than the 3-position, a factor that can be predicted by ¹H NMR chemical shifts. nih.gov
While Suzuki-Miyaura coupling is the most common, other transition metal-catalyzed reactions can be employed to functionalize furo[3,2-b]pyridine scaffolds. The Negishi coupling, which utilizes organozinc reagents, is a powerful alternative that often exhibits high functional group tolerance and reactivity. wikipedia.org For related heterocyclic systems, Negishi coupling has been successfully used to form C-C bonds where Suzuki coupling may be less effective. orgsyn.org This reaction typically employs a palladium or nickel catalyst. wikipedia.org The organozinc reagent can be prepared from the corresponding halide, allowing for a two-step functionalization of the furo[3,2-b]pyridine core.
Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides
Derivatization and Functionalization of the Furo[3,2-b]pyridine Moiety Post-Boronation
Following the initial cross-coupling reaction, the newly introduced aryl or heteroaryl group can be further modified. For example, a nitro group introduced via coupling can be reduced to an amine, which can then undergo a variety of subsequent reactions such as amidation or diazotization. Similarly, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Furthermore, other positions on the furo[3,2-b]pyridine ring can be functionalized. If the initial substrate contained multiple halogen atoms, the remaining halogens can be subjected to a second, different cross-coupling reaction, leading to the synthesis of unsymmetrically substituted furo[3,2-b]pyridines. This sequential functionalization strategy is a powerful tool for building molecular complexity. nih.gov For instance, after a Suzuki coupling at one position, a subsequent Buchwald-Hartwig amination could be performed at another halogenated site. nih.gov
Site-Selective Functionalization at Different Ring Positions
The functionalization of the furo[3,2-b]pyridine core can be achieved with a high degree of regioselectivity, allowing for the introduction of various substituents at specific positions on the heterocyclic ring system. One powerful strategy for achieving such site-selectivity is through successive regioselective metalations, typically involving lithiation, followed by trapping with an electrophile. nih.gov This approach enables the controlled and sequential introduction of functional groups onto the furo[3,2-b]pyridine framework, leading to the synthesis of polyfunctionalized derivatives. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions have been employed to synthesize derivatives such as 7,7'-bifuro[3,2-b]pyridine, demonstrating another avenue for functionalization at the 7-position. nih.gov
Table 1: Examples of Site-Selective Functionalization Reactions of Furo[3,2-b]pyridine Derivatives
| Reaction Type | Reagents | Position of Functionalization | Product Type |
| Lithiation/Electrophilic Trapping | n-BuLi, Electrophile | Various | Polyfunctionalized Furo[3,2-b]pyridines |
| Pd-catalyzed Cross-Coupling | Pd catalyst, Coupling Partner | 7-position | 7,7'-Bifuro[3,2-b]pyridine |
Nucleophilic Substitutions on Substituted Furo[3,2-b]pyridines
Nucleophilic substitution reactions are a fundamental class of transformations for modifying pyridine (B92270) and its derivatives. In the context of substituted furo[3,2-b]pyridines, the electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. The resonance structures of pyridine show that these positions bear a partial positive charge, making them susceptible to attack by nucleophiles.
While specific studies on nucleophilic substitutions on furo[3,2-b]pyridin-2-ylboronic acid are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) on pyridine rings are applicable. The reactivity of halopyridines in SNAr reactions, for instance, is well-established and often proceeds with good yields under microwave irradiation. sci-hub.se The relative reactivity generally follows the order of 2-halopyridine > 4-halopyridine > 3-halopyridine. sci-hub.se
C-H Activation and Borylation Reactions
Direct C-H activation and borylation are powerful and atom-economical methods for the functionalization of heteroaromatic compounds, including pyridines. Iridium-catalyzed C-H borylation has emerged as a valuable tool for the synthesis of pyridyl and other heteroaryl boronates. rsc.org This methodology can be challenged by the low reactivity of the pyridine substrate and the propensity for rapid protodeborylation of the product, especially for boronate esters ortho to the nitrogen atom. rsc.org
The low reactivity is often attributed to the inhibition of the active iridium catalyst through coordination of the lone pair of electrons on the azinyl nitrogen. rsc.org However, this issue can be mitigated by the presence of a substituent at the C-2 position. rsc.org Furthermore, if this substituent is sufficiently electron-withdrawing, it can slow down the rate of protodeborylation, allowing for the isolation and purification of the C-6 boronate ester. rsc.org
For CF3-substituted pyridines, iridium-catalyzed C-H borylation can proceed with high regioselectivity, which is primarily governed by steric factors. nih.gov This allows for the synthesis of a variety of CF3-substituted pyridylboronic esters in good to excellent yields. nih.gov These reactions are often carried out without a solvent and are compatible with a range of functional groups. nih.gov
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Pyridine Substituent Pattern | Position of Borylation | Directing Factor |
| 3-Trifluoromethyl | 5-position | Steric bulk of CF3 group |
| 4-Trifluoromethyl (bulky) | 6-position | Steric hindrance |
Chemistry of the Boronic Acid Group
The boronic acid group (-B(OH)2) is a key functional moiety that imparts unique reactivity to furo[3,2-b]pyridin-2-ylboronic acid. It serves as a versatile precursor for various transformations, most notably in cross-coupling reactions.
Formation and Reactivity of Boronate Esters
Boronic acids can readily undergo esterification with diols to form boronate esters. These esters are often more stable, easier to handle, and more suitable for certain applications, such as purification by chromatography, compared to the corresponding boronic acids. A common diol used for this purpose is pinacol, which forms a pinacolato boronate ester.
The formation of 2-pyridylboronic esters can be achieved through the palladium-catalyzed cross-coupling of 2-bromopyridines with bis(pinacolato)diboron. researchgate.net However, these pyridylboronates can be unstable and may undergo in situ homocoupling to form 2,2'-bipyridines. researchgate.net The reaction conditions can influence the extent of this homocoupling versus the desired cross-coupling with other partners. An alternative preparative route involves an in situ lithiation-borylation-transesterification sequence starting from 2-bromopyridine. researchgate.net
The reactivity of the boronate ester is central to its utility in Suzuki-Miyaura cross-coupling reactions, where it reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Boroxine Formation and its Impact on Reactivity
Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines. nih.gov This is a reversible equilibrium process described by the following equation:
3 R–B(OH)2 ⇌ (RBO)3 + 3 H2O
The formation of boroxines is generally accomplished by the thermal azeotropic removal of water or by using a strong desiccant. nih.gov In some instances, simply warming the boronic acid in an anhydrous solvent can lead to boroxine formation. nih.gov
The formation of a boroxine from a boronic acid is an endothermic process, but it is driven by an increase in entropy. clockss.orgresearchgate.net The stability of the boroxine can be influenced by the nature of the substituent (R group) on the boronic acid. Electron-donating groups in the para-position of arylboronic acids tend to promote the formation of hetero-boroxines. clockss.org
Advanced Applications in Organic Synthesis and Catalysis
Building Blocks for Complex Heterocyclic Architectures
The furo[3,2-b]pyridine (B1253681) core is a significant scaffold in medicinal chemistry and materials science. Furo[3,2-b]pyridin-2-ylboronic acid serves as a key intermediate for the construction of more complex, multi-ring systems through reactions like the Suzuki cross-coupling, which are fundamental in modern synthetic chemistry. orgsyn.orgresearchgate.net
The functional handles on the furo[3,2-b]pyridine scaffold allow for its elaboration into a variety of polycyclic derivatives. While direct synthesis from the boronic acid is a primary strategy, other methods also highlight the creation of complex structures built upon this core. For instance, polycyclic systems such as N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized by reacting furo[3,2-b]pyrrole-5-carboxhydrazides with 4-oxo-4H-chromene-2-carboxaldehyde. nih.gov This demonstrates the derivatization of a pre-formed furo-fused system into a more complex, multi-ring structure.
The development of potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway has been achieved through the optimization of 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines. researchgate.netnih.gov These synthetic sequences often rely on chemoselective metal-mediated couplings where a boronic acid at the 2-position would be an ideal coupling partner to introduce diverse substituents and build polycyclic frameworks. researchgate.net
Table 1: Examples of Synthesized Polycyclic Furo[3,2-b]pyridine-based Systems
| Base Scaffold | Synthetic Method | Resulting Polycyclic System | Potential Application | Reference |
|---|---|---|---|---|
| Furo[3,2-b]pyrrole-5-carboxhydrazide | Condensation with chromene derivative | N′-[(4-Oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazide | Biological Ligands | nih.gov |
| Furo[3,2-b]pyridine | Chemoselective metal-mediated couplings | 3,5-Disubstituted furo[3,2-b]pyridines | CLK Kinase Inhibitors | researchgate.net |
| Furo[3,2-b]pyridine | Chemoselective metal-mediated couplings | 3,5,7-Trisubstituted furo[3,2-b]pyridines | Hedgehog Pathway Modulators | researchgate.netnih.gov |
Furo[3,2-b]pyridin-2-ylboronic acid is an excellent precursor for constructing fused aromatic systems, such as benzofuro[3,2-b]pyridines. These structures are of significant interest due to their potential biological activities. An efficient method for their synthesis involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes. rsc.orgrsc.org This process leads to 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the final benzofuro[3,2-b]pyridine products. rsc.org
Another approach involves a tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are prepared from methyl 2-(chloromethyl)-3-furoate and salicylonitriles. This reaction proceeds in the presence of a strong base to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, representing a novel and complex heterocyclic system. researchgate.net In such multi-step syntheses, a boronic acid moiety on the initial furo-pyridine core would offer a strategic point for diversification through cross-coupling reactions to build the benzofused portion.
Role in the Development of Catalytic Systems
The unique electronic properties of the furo[3,2-b]pyridine scaffold make it an attractive component in the design of advanced catalytic systems. Its derivatives have been successfully incorporated into metal-based catalysts and have potential as organocatalysts.
N-Heterocyclic carbenes (NHCs) are a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric bulk. nih.gov The functionalization of NHCs with specific heterocyclic moieties can fine-tune the catalyst's activity and selectivity.
A notable example is the development of a chiral-at-ruthenium(II) catalyst featuring two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. researchgate.netresearchgate.net In this catalyst, the cis-coordination of the ligands creates a chiral metal center. The catalytic site is highly shielded by two 2-(tert-butyl)furo[3,2-b]pyridine moieties, which influences the enantioselectivity of the reactions it catalyzes. This sterically demanding catalyst has shown effectiveness in the enantioselective alkynylation of challenging substrates like 2,2,2-trifluoroacetophenone (B138007). researchgate.net The synthesis of these sophisticated ligands would logically proceed from precursors like Furo[3,2-b]pyridin-2-ylboronic acid, allowing for the strategic attachment of the NHC component.
Table 2: Performance of a Chiral-at-Ru Catalyst with Furo[3,2-b]pyridyl NHC Ligands
| Reaction | Substrate | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Alkynylation | 2,2,2-Trifluoroacetophenone | Not Specified | High | High | researchgate.net |
| Alkynylation | Pentafluorobenzaldehyde | Not Specified | High | High | researchgate.net |
Arylboronic acids are recognized not only as reagents in cross-coupling reactions but also as versatile organocatalysts. rsc.orgresearchgate.net They can activate hydroxyl groups, facilitating a range of transformations under mild conditions. rsc.org One of the most well-developed areas of boronic acid catalysis is in acylation reactions, including esterification and amidation. nih.gov
The general mechanism for boronic acid-catalyzed esterification involves the formation of a mixed anhydride (B1165640) intermediate between the boronic acid and a carboxylic acid. This intermediate activates the carboxylic acid toward nucleophilic attack by an alcohol. rsc.orgnih.gov This catalytic approach avoids the need for stoichiometric activating agents, leading to higher atom economy. researchgate.net
While specific studies detailing Furo[3,2-b]pyridin-2-ylboronic acid as a direct catalyst for esterification are not prominent, its structural features as an arylboronic acid suggest it could function in this capacity. The electronic properties conferred by the fused furo-pyridine system could influence its Lewis acidity and catalytic activity, making it a candidate for catalyzing organic transformations like esterification, dehydration, and cycloadditions. researchgate.netnih.gov
Precursors for Chemical Probes and Ligands
The furo[3,2-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. nih.gov Consequently, Furo[3,2-b]pyridin-2-ylboronic acid is a crucial starting material for the synthesis of libraries of compounds that can be screened for biological activity, leading to the discovery of chemical probes and therapeutic leads.
These derivatives have been successfully developed into highly selective inhibitors of protein kinases, which are vital tools for studying cellular signaling pathways. nih.gov For example, 3,5-disubstituted furo[3,2-b]pyridines have been identified as potent and selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.govisef.net The synthesis of these inhibitors often involves chemoselective cross-coupling reactions, where the boronic acid function at the C2 position would be invaluable for introducing the necessary diversity to achieve high potency and selectivity. nih.gov A kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has also been found to act as sub-micromolar modulators of the Hedgehog signaling pathway, further highlighting their use as chemical probes to investigate critical biological processes. nih.gov
Design of Molecular Probes for Target Engagement (Synthetic aspects)
The furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the design of highly selective kinase inhibitors that can serve as chemical probes for biological systems. researchgate.netnih.govresearchgate.netsigmaaldrich.com These probes are instrumental in chemical genetics and molecular biology for the investigation of cellular signaling pathways. researchgate.net The synthesis of these molecular probes often leverages the reactivity of the furo[3,2-b]pyridine core, which can be assembled through methods like copper-mediated oxidative cyclization. researchgate.netnih.govresearchgate.netresearchgate.net
The design of these inhibitors involves strategic substitution on the furo[3,2-b]pyridine framework. For instance, 3,5-disubstituted furo[3,2-b]pyridines have been optimized to yield potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.govresearchgate.netresearchgate.net A notable example is the compound MU1210, which has been identified as a quality chemical probe for CLK1, CLK2, and CLK4. researchgate.net The synthesis of a diverse library of these compounds relies on chemoselective metal-mediated coupling reactions, allowing for the systematic exploration of structure-activity relationships. researchgate.netnih.govresearchgate.netresearchgate.net
Furthermore, slight modifications to the substitution pattern can dramatically alter the biological target. For example, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has led to the discovery of sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net This highlights the versatility of the furo[3,2-b]pyridine scaffold in creating a range of molecular probes for different biological targets. The synthetic strategies employed enable the fine-tuning of the molecule's properties to achieve high potency and selectivity, which are crucial characteristics for effective molecular probes.
A general synthetic approach to 2-substituted furo[3,2-b]pyridines involves a one-pot reaction combining C-C coupling and subsequent C-O bond formation. nih.gov This can be achieved through the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes, catalyzed by a palladium-on-carbon/copper system, often assisted by ultrasound irradiation. nih.gov This method provides a direct and efficient route to derivatives that can be further elaborated into specific molecular probes. nih.gov
| Probe Type | Target | Key Synthetic Strategy |
| Kinase Inhibitor | Cdc-like kinases (CLKs) | Copper-mediated oxidative cyclization, chemoselective metal-mediated couplings |
| Signaling Pathway Modulator | Hedgehog Pathway | Chemoselective metal-mediated couplings on a 3,5,7-trisubstituted scaffold |
| General Cytotoxic Agents | Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) | Pd/C-Cu catalyzed one-pot coupling and cyclization |
Ligands for Coordination Chemistry Applications
The nitrogen atom in the pyridine (B92270) ring of the furo[3,2-b]pyridine scaffold makes it an excellent ligand for coordinating with metal centers, opening up applications in catalysis. Transition metal complexes containing pyridine-based ligands are extensive and have diverse geometries and applications. wikipedia.org The specific electronic and steric properties of the furo[3,2-b]pyridine ligand can be used to influence the catalytic activity and selectivity of the resulting metal complex.
A significant example is the development of a chiral-at-metal ruthenium(II) catalyst. researchgate.net This catalyst incorporates two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene (NHC) ligands. The cis-coordination of these sterically demanding ligands around the ruthenium center generates helical chirality and a stereogenic metal center. researchgate.net The catalytic site, which includes two labile acetonitrile (B52724) molecules, is highly shielded by two 2-(tert-butyl)furo[3,2-b]pyridine moieties. researchgate.net This sophisticated coordination environment allows for highly enantioselective reactions, such as the alkynylation of 2,2,2-trifluoroacetophenone and pentafluorobenzaldehyde. researchgate.net The synthesis of the non-racemic version of this catalyst demonstrates the utility of the furo[3,2-b]pyridine scaffold in creating advanced, asymmetric catalysts. researchgate.net
| Metal Complex | Ligand | Application |
| Chiral Ruthenium(II) Catalyst | Bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene | Enantioselective alkynylation |
Contributions to Materials Science
The rigid, planar, and aromatic nature of the furo[3,2-b]pyridine system, combined with its inherent electronic properties, makes it a promising candidate for the development of novel organic materials with applications in electronics and porous frameworks.
Organic Semiconductors and Optoelectronic Materials
The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and thin-film transistors (TFTs). nih.gov The performance of these materials is highly dependent on the molecular structure, which influences solid-state packing and electronic properties. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine ring in the furo[3,2-b]pyridine scaffold results in a system with intrinsic charge-transfer characteristics, which is beneficial for semiconductor applications. nih.gov
Theoretical studies based on density functional theory (DFT) have been conducted on oligomers containing pyridine-furan linkages to investigate their structural and optoelectronic properties. rsc.org These studies reveal that such systems tend to adopt stable helical structures, and their absorption spectra are characterized by multiple electronic transitions with significant oscillator strengths. rsc.org The HOMO-LUMO gap, a critical parameter for semiconductor performance, can be tuned by varying the length of the oligomer. rsc.org
While direct experimental data on organic semiconductors based exclusively on furo[3,2-b]pyridin-2-ylboronic acid is limited, related systems provide valuable insights. For example, furo[2,3-d]pyrimidines synthesized via a palladium-catalyzed three-component reaction involving boronic acids exhibit excellent photoluminescence properties, with absorption maxima in the near-UV region and emission in the blue-green visible spectrum. scilit.com This demonstrates the potential of furan-fused heterocyclic systems in optoelectronic applications.
| Material Class | Key Property | Potential Application |
| Pyridine-Furan Oligomers | Tunable HOMO-LUMO gap, stable helical structures | Organic Semiconductors, Optoelectronics |
| Furo[2,3-d]pyrimidines | Photoluminescence | Organic Light-Emitting Diodes (OLEDs) |
Covalent Organic Frameworks (COFs) Utilizing Boronic Acids
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from molecular building blocks linked by strong covalent bonds. nih.govnih.gov Boronic acids are among the most common precursors for the synthesis of COFs, typically through condensation reactions with diols or polyols to form boronate ester linkages. nih.gov
The incorporation of pyridine units into the backbone of COFs can impart basicity, provide metal coordination sites, and enhance the material's performance in applications such as gas storage and catalysis. researchgate.netrsc.org For instance, a pyridine-based two-dimensional COF has been synthesized through the condensation of 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde, demonstrating excellent performance in the removal of dyes from water. rsc.org Another pyridine-based COF, denoted as TpBpy, has been successfully synthesized and investigated as a promising anode material for lithium-ion batteries. rsc.org
Although the direct use of furo[3,2-b]pyridin-2-ylboronic acid as a building block for COFs has not been extensively reported, its structure suggests significant potential. The boronic acid functionality provides the necessary reaction site for COF formation, while the fused furo[3,2-b]pyridine unit would introduce a rigid, planar, and heteroatom-rich linker into the framework. This could lead to COFs with unique pore environments and electronic properties, suitable for applications in selective adsorption, catalysis, and as electrode materials. The synthesis of a COF from pyridine-3-boronic acid illustrates the feasibility of using pyridylboronic acids as COF precursors. researchgate.net
| COF Precursor Type | Resulting COF Properties | Potential Application |
| Pyridine-containing linkers | Basicity, metal coordination sites, redox activity | Dye adsorption, energy storage (batteries) |
| Boronic acids | Formation of robust boronate ester linkages | Gas storage, catalysis, selective adsorption |
| Furo[3,2-b]pyridin-2-ylboronic acid (potential) | Rigid, planar, heteroatom-rich framework | Selective adsorption, catalysis, electronic materials |
Elucidation of Reaction Mechanisms for Synthetic Pathways
The formation of the furo[3,2-b]pyridine scaffold and the subsequent introduction and transformation of the boronic acid group involve a series of intricate reaction steps. Mechanistic studies are crucial for optimizing reaction conditions and understanding the factors that control selectivity.
Furo[3,2-b]pyridin-2-ylboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.gov The catalytic cycle for the Suzuki-Miyaura reaction involving a generic heteroaryl boronic acid like Furo[3,2-b]pyridin-2-ylboronic acid is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.orgresearchgate.net
Recent studies have also explored base-free Suzuki-Miyaura reactions, with DFT calculations on nickel-catalyzed couplings suggesting a concerted transmetalation mechanism where the strong fluorophilicity of boron facilitates the process without a base. rsc.org While specific mechanistic studies on Furo[3,2-b]pyridin-2-ylboronic acid are not extensively documented, the general principles derived from studies of other heteroaryl boronic acids provide a solid framework for understanding its behavior in these crucial C-C bond-forming reactions. researchgate.netbeilstein-journals.orgresearchgate.netmit.eduresearchgate.netpolyu.edu.hknih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates | Influencing Factors |
| Oxidative Addition | The aryl/heteroaryl halide adds to the Pd(0) catalyst. | Pd(II)-aryl halide complex | Nature of the halide, palladium ligand, solvent. |
| Transmetalation | The organic group is transferred from the boronic acid to the Pd(II) center. | Pd(II)-aryl-aryl' complex | Base, solvent, structure of the boronic acid, ligands. |
| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating Pd(0). | Di-aryl palladium complex | Ligand steric and electronic properties. |
The synthesis of the furo[3,2-b]pyridine core often involves cyclization reactions where control of regioselectivity and stereoselectivity is paramount. nih.govbeilstein-journals.org Regioselectivity, the preference for bond formation at one position over another, is a significant challenge in the synthesis of substituted pyridines and their fused heterocyclic derivatives. beilstein-journals.orgnih.gov For instance, in the synthesis of functionalized furo[2,3-b]pyridines, a tandem SNAr-cyclization reaction has been employed, where the initial nucleophilic aromatic substitution dictates the regiochemical outcome. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect, especially when chiral centers are introduced. Studies on the thermal rearrangement of spirocyclic barbiturates have demonstrated the stereoselective formation of furo[2,3-d]pyrimidine (B11772683) frameworks. rsc.org Similarly, the development of stereoselective ring-expansion of monocyclopropanated furans provides a route to highly functionalized dihydro-2H-pyran derivatives, showcasing methods that could be conceptually applied to the synthesis of related heterocyclic systems. acs.org
In the context of Furo[3,2-b]pyridin-2-ylboronic acid, the regioselectivity of the initial cyclization to form the furo[3,2-b]pyridine skeleton is a key determinant of the final product. Various synthetic strategies, including those starting from substituted pyridines or involving annulation reactions, are designed to control the placement of substituents and the orientation of the fused furan ring. nih.govrsc.org
Boronic acids and their derivatives are versatile intermediates in organic synthesis, and understanding their transformation mechanisms is crucial for their effective utilization. nih.govscholaris.camdpi.com The boronic acid group can participate in a variety of reactions beyond cross-coupling, including acting as a protecting group or directing group.
The transformation of boronic acids is often influenced by their dynamic nature, readily forming esters and anhydrides. mdpi.com This dynamic behavior can be exploited in various chemical processes. Mechanistic studies on the synthesis of borinic acids, for example, have shed light on the pathways of boron-carbon bond formation, which can involve the addition of organometallic reagents to boron electrophiles or ligand-promoted transformations. mdpi.com
The reactivity of the boronic acid moiety in Furo[3,2-b]pyridin-2-ylboronic acid is influenced by the electronic properties of the fused heterocyclic ring system. The pyridine ring is electron-deficient, while the furan ring is electron-rich, which can affect the acidity of the boronic acid and its propensity to undergo transmetalation or protodeboronation.
Theoretical and Computational Studies of Furo[3,2-b]pyridin-2-ylboronic Acid
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like Furo[3,2-b]pyridin-2-ylboronic acid at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a widely used computational method to study the properties of molecules. DFT calculations have been successfully applied to investigate the molecular structure, vibrational spectra, and electronic properties of various pyridine derivatives, including pyridineboronic acids. researchgate.netnih.govnih.govniscair.res.inelectrochemsci.org
For pyridineboronic acids, DFT studies have been used to determine the most stable conformations and to analyze their vibrational (infrared and Raman) spectra. nih.gov Such calculations provide valuable insights into the geometric parameters (bond lengths and angles) and the electronic distribution within the molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be used to understand the molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons and the LUMO energy with its ability to accept electrons.
While specific DFT studies on Furo[3,2-b]pyridin-2-ylboronic acid are not extensively reported in the reviewed literature, the principles from studies on related pyridine and furopyridine derivatives can be extrapolated. nih.govniscair.res.in Such calculations would be invaluable for understanding the influence of the fused furan ring on the electronic properties of the pyridine and boronic acid moieties, and for predicting its reactivity in various chemical transformations.
Table 2: Representative DFT-Calculated Parameters for Pyridine Derivatives
| Compound | Method/Basis Set | Calculated Property | Finding | Reference |
| 3- and 4-Pyridineboronic acid | B3LYP/6-311++G(d,p) | Vibrational Spectra | Good agreement between theoretical and experimental spectra. | nih.gov |
| Pyridine Dicarboxylic Acids | B3LYP/6-311G(d,p) | Quantum Chemical Parameters | 2,3-Pyridinedicarboxylic acid identified as a good potential corrosion inhibitor based on calculated reactivity parameters. | electrochemsci.org |
| Thiazolo[3,2-a]pyridine derivatives | B3LYB/6-311G(d,p) | Electronic Structure and Spectra | Non-planar structures and solvent-dependent electronic transitions. | researchgate.net |
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and the progression of chemical reactions over time. In the context of the Suzuki-Miyaura reaction, MD simulations could potentially be used to model the interactions between the catalyst, substrates, and solvent molecules throughout the catalytic cycle.
Mechanistic Insights and Computational Analysis
In Silico Design of Novel Furo[3,2-b]pyridine (B1253681) Derivatives (Synthetic utility emphasis)
The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. nih.govresearchgate.net The in silico design of novel derivatives based on this scaffold is a crucial step in the drug discovery process, enabling the rational design of molecules with desired biological activities and synthetic accessibility. Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the binding affinity of designed compounds to their biological targets and in guiding the selection of substituents that are synthetically tractable.
A key aspect of the in silico design process is the emphasis on synthetic utility. The designed molecules must not only exhibit high predicted activity but also be synthesizable through efficient and reliable chemical routes. This involves considering the availability of starting materials and the feasibility of key chemical transformations. One of the versatile building blocks for the synthesis of substituted furo[3,2-b]pyridines is furo[3,2-b]pyridin-2-ylboronic acid. Although direct and extensive literature on the specific in silico design applications of this particular boronic acid is not abundant, its synthetic utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for related pyridinylboronic acids. dergipark.org.trnih.gov This allows for the introduction of a wide range of substituents at the 2-position of the furo[3,2-b]pyridine core, a strategy that is often guided by computational models.
For instance, in the design of novel kinase inhibitors, molecular docking studies can identify key interactions between the furo[3,2-b]pyridine core and the amino acid residues in the kinase active site. These studies can predict which substituents at various positions of the scaffold are likely to enhance binding affinity. The synthetic chemist can then utilize furo[3,2-b]pyridin-2-ylboronic acid or other suitable precursors to introduce these computationally-guided functionalities.
Research on related furo[2,3-b]pyridines has demonstrated the power of combining in silico design with efficient synthesis. scilit.com In one such study, molecular docking was used to design a series of thieno/furo[2,3-b]pyridines as potential Focal Adhesion Kinase (FAK) inhibitors. The computational results guided the synthesis of compounds with specific substitutions predicted to enhance biological activity.
The following table summarizes a hypothetical in silico design strategy for novel furo[3,2-b]pyridine derivatives, emphasizing the synergy between computational prediction and synthetic feasibility.
| Designed Substituent at R | Predicted Interaction (Hypothetical Target) | Proposed Synthetic Route | Key Reagent |
| Phenyl | π-π stacking with a phenylalanine residue | Suzuki-Miyaura coupling | Phenylboronic acid |
| 4-Fluorophenyl | Halogen bonding with a backbone carbonyl | Suzuki-Miyaura coupling | 4-Fluorophenylboronic acid |
| 2-Thienyl | Enhanced van der Waals interactions | Suzuki-Miyaura coupling | Thiophene-2-boronic acid |
| Pyrimidin-5-yl | Hydrogen bonding with a polar residue | Suzuki-Miyaura coupling | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
This table illustrates how computational insights can directly inform the choice of reagents for well-established synthetic methodologies, thereby streamlining the process of drug discovery.
Furthermore, the development of one-pot synthesis methods for 2-substituted furo[3,2-b]pyridines, for example through a sequential C-C coupling and C-O bond formation from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes, highlights the practical application of designing synthetically accessible molecules. nih.gov Computational tools can be employed to select terminal alkynes that would introduce substituents with favorable predicted biological activity.
The table below outlines a selection of synthesized 2-substituted furo[3,2-b]pyridine derivatives and their reported synthetic approach, underscoring the applicability of these methods for creating diverse chemical libraries for biological screening.
| Compound | Substituent at Position 2 | Synthetic Method | Reference |
| 1 | Phenyl | Pd/C-Cu catalyzed coupling of 3-chloro-2-hydroxypyridine and phenylacetylene | nih.gov |
| 2 | 4-Chlorophenyl | Pd/C-Cu catalyzed coupling of 3-chloro-2-hydroxypyridine and 1-chloro-4-ethynylbenzene | nih.gov |
| 3 | 2-Naphthyl | Pd/C-Cu catalyzed coupling of 3-chloro-2-hydroxypyridine and 2-ethynylnaphthalene | nih.gov |
The integration of in silico design with a strong consideration for synthetic utility is paramount in the modern drug discovery landscape. The strategic use of versatile building blocks like furo[3,2-b]pyridin-2-ylboronic acid, guided by computational predictions, allows for the efficient generation of novel and potent bioactive molecules.
Future Perspectives and Emerging Trends in Furo 3,2 B Pyridin 2 Ylboronic Acid Research
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a critical endeavor in drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While the direct asymmetric synthesis of furo[3,2-b]pyridin-2-ylboronic acid has not been extensively reported, this area represents a significant and promising future research direction. The development of catalytic, enantioselective methods to introduce the boronic acid moiety onto the furo[3,2-b]pyridine (B1253681) scaffold would be a major advancement.
Future research may focus on several potential strategies:
Chiral Catalysis: The use of chiral transition metal catalysts, such as those based on palladium, copper, or rhodium, in conjunction with chiral ligands could facilitate the enantioselective borylation of a suitable furo[3,2-b]pyridine precursor.
Organocatalysis: The application of chiral organocatalysts could provide a metal-free alternative for the asymmetric synthesis of the target compound, offering potential advantages in terms of cost and toxicity.
Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases or proteases, could be explored for the kinetic resolution of a racemic mixture of furo[3,2-b]pyridin-2-ylboronic acid or its derivatives.
The successful development of these asymmetric methodologies would not only provide access to enantiomerically pure furo[3,2-b]pyridin-2-ylboronic acid but also open up new avenues for the synthesis of complex chiral molecules with potential biological activity.
Exploration of New Reactivity Modes for the Boronic Acid Moiety
The boronic acid functional group is renowned for its versatility in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the reactivity of boronic acids extends far beyond this transformation. Future research on furo[3,2-b]pyridin-2-ylboronic acid is likely to explore a wider range of its chemical behavior.
Emerging trends in boronic acid chemistry that could be applied to the furo[3,2-b]pyridine system include:
Chan-Lam-Evans Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, under mild, copper-catalyzed conditions. Applying this to furo[3,2-b]pyridin-2-ylboronic acid would allow for the direct introduction of amine, ether, and thioether functionalities.
Petasis Reaction: This multicomponent reaction involves the coupling of a boronic acid, an amine, and an aldehyde or ketone to form α-amino acids or their derivatives. The use of furo[3,2-b]pyridin-2-ylboronic acid in this reaction could lead to the synthesis of novel amino acid analogues with the furo[3,2-b]pyridine scaffold.
Decarboxylative Coupling: While not a direct reaction of the boronic acid itself, the exploration of decarboxylative coupling reactions of furo[3,2-b]pyridine carboxylic acids to form the boronic acid or to participate in similar cross-coupling reactions is a related and promising area.
The exploration of these and other novel reactivity modes will significantly expand the synthetic utility of furo[3,2-b]pyridin-2-ylboronic acid, making it an even more valuable tool for the construction of complex molecular architectures.
Integration with Flow Chemistry and High-Throughput Synthesis
The demand for the rapid and efficient synthesis of compound libraries for drug screening and materials discovery has driven the adoption of automated technologies such as flow chemistry and high-throughput synthesis. rug.nl The integration of the synthesis of furo[3,2-b]pyridin-2-ylboronic acid and its derivatives into these platforms is a key area for future development.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. Developing a robust flow process for the synthesis of furo[3,2-b]pyridin-2-ylboronic acid would enable its on-demand production and facilitate its use in multi-step, continuous-flow syntheses of more complex target molecules.
High-Throughput Synthesis: The use of robotic platforms for parallel synthesis can dramatically accelerate the discovery of new compounds with desired properties. rug.nl By incorporating furo[3,2-b]pyridin-2-ylboronic acid as a building block in high-throughput synthesis campaigns, vast libraries of novel furo[3,2-b]pyridine derivatives could be generated and screened for biological activity or material properties. Research has demonstrated the potential of automated and parallel synthesis as a promising strategy in organic and medicinal chemistry endeavors. rug.nl
Expansion into Novel Functional Materials
The unique photophysical and electronic properties of the furo[3,2-b]pyridine core make it an attractive scaffold for the development of novel functional materials. The boronic acid moiety can serve as a versatile handle for incorporating this scaffold into larger systems or for tuning the material's properties.
Future applications in materials science could include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the furo[3,2-b]pyridine system could be harnessed in the design of new emissive materials for OLEDs. The boronic acid can be used to attach the furo[3,2-b]pyridine core to other components of the OLED device.
Sensors: Boronic acids are well-known for their ability to bind to diols, such as those found in saccharides. acs.org This property could be exploited to develop fluorescent sensors for the detection of sugars, where the binding event modulates the fluorescence of the furo[3,2-b]pyridine core. Boronic acid-containing polymeric nanomaterials have already been investigated as fructose (B13574) sensors. researchgate.netablesci.com
Boron-Containing Polymers: The incorporation of furo[3,2-b]pyridin-2-ylboronic acid into polymers could lead to materials with interesting properties, such as stimuli-responsiveness or applications in boron neutron capture therapy (BNCT). scribd.com Boronic acid-containing polymers have proven to be valuable in a variety of biomedical applications. researchgate.net
The following table summarizes potential applications of Furo[3,2-b]pyridin-2-ylboronic acid in functional materials:
| Application Area | Potential Role of Furo[3,2-b]pyridin-2-ylboronic Acid |
| Organic Electronics | Building block for emissive or charge-transporting materials in OLEDs and organic photovoltaics. |
| Chemical Sensors | As a recognition element for diol-containing analytes, such as saccharides, leading to a detectable optical or electronic response. |
| Biomedical Materials | Monomer for the synthesis of stimuli-responsive polymers or as a component in materials for targeted drug delivery or boron neutron capture therapy. |
Design of Next-Generation Synthetic Tools
Beyond its role as a building block, furo[3,2-b]pyridin-2-ylboronic acid has the potential to be developed into a next-generation synthetic tool. This could involve its modification to create new reagents with unique reactivity or properties.
Future directions in this area may include:
Development of Novel Ligands: The furo[3,2-b]pyridine scaffold could be functionalized to create new classes of ligands for transition metal catalysis. The boronic acid could serve as an anchor point for coordinating to the metal center or as a tunable electronic group to modulate the catalyst's activity.
Creation of Boronate Esters with Specific Reactivity: The boronic acid can be readily converted into a variety of boronate esters. By carefully choosing the diol used to form the ester, it may be possible to create reagents with tailored stability, reactivity, and selectivity for specific cross-coupling reactions.
Use in Photoredox Catalysis: The photophysical properties of the furo[3,2-b]pyridine core could be exploited in the design of new photoredox catalysts. The boronic acid could be used to tune the redox potential of the catalyst or to introduce it into specific reaction environments.
The continued exploration of the fundamental chemistry of furo[3,2-b]pyridin-2-ylboronic acid will undoubtedly lead to the development of new and powerful tools for organic synthesis.
Q & A
Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving Furo[3,2-b]pyridin-2-ylboronic acid?
The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) under inert atmospheres (N₂/Ar). Key parameters include:
- Base selection : K₂CO₃ or Na₂CO₃ in aqueous-organic biphasic systems (e.g., THF/H₂O).
- Solvent : THF or dioxane at 80–100°C.
- Molar ratios : 1:1.2 (aryl halide to boronic acid) to minimize side reactions.
For heteroaryl couplings, pre-activation of the boronic acid (e.g., via esterification) may enhance reactivity. Evidence from pyridine derivatives shows that electron-deficient aryl halides yield higher efficiencies .
Basic: Which characterization techniques are critical for verifying Furo[3,2-b]pyridin-2-ylboronic acid derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and purity. For example, the furopyridine core exhibits distinct aromatic proton signals at δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for fused-ring systems .
- Mass Spectrometry : Validates molecular weight, especially for derivatives with labile boronate esters .
Advanced: How can microwave irradiation optimize the synthesis of Furo[3,2-b]pyridin-2-ylboronic acid derivatives?
Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields (~75–85%). For example:
- Reaction setup : Microwave at 150–200 W, 80–120°C, in polar solvents (e.g., DMF).
- Case study : Methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate synthesis achieved 82% yield in 20 minutes under microwave conditions, compared to 24 hours conventionally .
Advanced: What electrocatalytic methods enable the synthesis of complex spiro compounds from this boronic acid?
Electrocatalytic multicomponent reactions (e.g., aldehyde + barbituric acid + 4-hydroxy-6-methyl-2H-pyran-2-one) produce spiro[furo[3,2-b]pyran-2,5′-pyrimidines] in 73–82% yields. Key steps:
- Conditions : Constant current (10 mA/cm²), room temperature, ethanol/water solvent.
- Purification : Column-free isolation via precipitation in cold ethanol/water .
Advanced: How does fluorination of the pyridine ring affect cross-coupling reactivity?
Fluorinated analogs (e.g., 2-fluoro-5-pyridylboronic acid) exhibit enhanced stability and regioselectivity due to reduced electron density at the boron center. However, steric hindrance from fluorine may necessitate higher catalyst loadings (e.g., 5 mol% Pd) .
Advanced: What strategies improve the stability of Furo[3,2-b]pyridin-2-ylboronic acid during storage?
- Silyl protection : Derivatives like 2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine boronic acid show enhanced air/moisture stability.
- Storage : Argon-atmosphere vials at –20°C, with desiccants (e.g., molecular sieves) .
Advanced: How to resolve contradictions in reaction yields across different catalytic systems?
- Case example : Microwave vs. conventional heating may yield similar products but divergent byproducts. Systematic screening (e.g., varying solvents, bases, and Pd ligands) identifies optimal conditions.
- Data reconciliation : Use control experiments (e.g., omitting the boronic acid) to isolate side reactions .
Advanced: How is this boronic acid applied in bioactive molecule synthesis?
- Spiro scaffolds : Electrocatalytic synthesis generates spirobarbiturates with potential CNS activity .
- Piperidine hybrids : Derivatives like 2-(n-propyl)-6-(piperidin-4-yl)pyridine-4-boronic acid target kinase inhibition .
Advanced: How to mitigate side reactions in couplings involving sensitive functional groups?
- Protecting groups : Temporarily mask reactive sites (e.g., –COOH as methyl esters).
- Low-temperature protocols : Reduce protodeboronation by maintaining reactions below 40°C .
Advanced: What derivatization strategies expand the utility of this boronic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
